4-Pentafluoroethyl-3-trifluoromethylphenylamine
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Overview
Description
4-Pentafluoroethyl-3-trifluoromethylphenylamine is a fluorinated aromatic amine compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor is reacted with pentafluoroethyl and trifluoromethyl reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Pentafluoroethyl-3-trifluoromethylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-Pentafluoroethyl-3-trifluoromethylphenylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Pentafluoroethyl-3-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethylphenylamine: Lacks the pentafluoroethyl group, making it less fluorinated.
3-Pentafluoroethylphenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Pentafluoroethyl-3-methylphenylamine: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
4-Pentafluoroethyl-3-trifluoromethylphenylamine is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C9H5F8N |
---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H5F8N/c10-7(11,9(15,16)17)5-2-1-4(18)3-6(5)8(12,13)14/h1-3H,18H2 |
InChI Key |
MJYACQUAXCNLIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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